Methyl 3-bromo-2-hydroxy-6-methylbenzoate
Description
Methyl 3-bromo-2-hydroxy-6-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position of the aromatic ring. This compound’s unique substitution pattern confers distinct physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 3-bromo-2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4,11H,1-2H3 |
InChI Key |
NWSABGXQHKRZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 3-amino-2-hydroxy-6-methylbenzoate.
Oxidation: The major product is methyl 3-bromo-2-oxo-6-methylbenzoate.
Reduction: The major product is 3-bromo-2-hydroxy-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-2-hydroxy-6-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituent type, position, or functional groups. Below is a comparative analysis:
Key Observations :
- Hydroxyl vs. Methoxy/Amino Groups: The hydroxyl group in the parent compound increases polarity and hydrogen bonding, contrasting with the lipophilic methoxy group in analogs or the nucleophilic amino group in others .
- Halogen Positioning : Bromine at the 3-position (parent compound) vs. 2- or 6-position (analogs) alters steric hindrance and electronic effects. For example, Methyl 3-bromo-2-chloro-6-fluorobenzoate’s multiple halogens enhance electrophilic substitution resistance .
Physicochemical Properties
- Solubility: The hydroxyl group in this compound improves water solubility compared to methoxy or amino derivatives, which are more lipid-soluble .
- Melting Points : Hydroxy-substituted benzoates generally exhibit higher melting points due to intermolecular hydrogen bonding. For instance, methyl salicylate (a related compound) has a melting point of −8.6°C, whereas methoxy analogs like those in may have lower melting points.
Biological Activity
Methyl 3-bromo-2-hydroxy-6-methylbenzoate (CAS No. 1286179-99-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHBrO
- Molecular Weight : 245.07 g/mol
- Functional Groups : Bromine atom, hydroxyl group, and methyl ester.
These features contribute to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies have investigated the compound's efficacy against a range of microorganisms. For instance:
- In vitro studies showed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects:
- Experimental Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, suggesting a potential role in managing inflammatory disorders.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The bromine and hydroxyl groups may interact with enzymes involved in inflammatory pathways, leading to reduced activity of pro-inflammatory mediators.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways associated with inflammation and infection.
Study on Antimicrobial Efficacy
A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of this compound against various pathogens. The findings included:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated that the compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains.
Study on Anti-inflammatory Effects
In another investigation focusing on inflammation, the compound was administered to rats subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to control groups, with a percentage inhibition of inflammation reaching up to 50% at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
